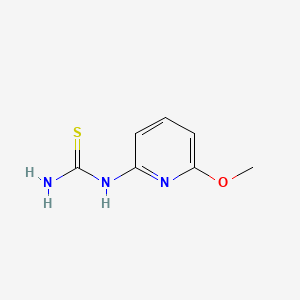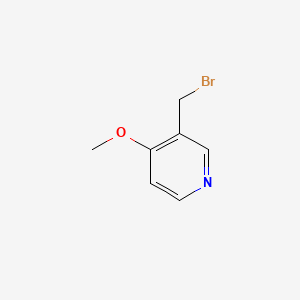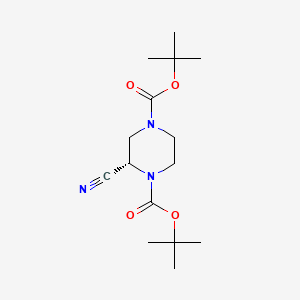
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Vue d'ensemble
Description
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, commonly known as Boc-L-2, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and is extensively used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can be achieved through a multi-step process. The key steps involve the synthesis of 2-cyanopiperazine-1,4-dicarboxylic acid, which is then converted to the desired di-tert-butyl ester through esterification. The stereochemistry of the product can be controlled by using a chiral auxiliary in the esterification step.
Starting Materials
Di-tert-butyl malonate, 2-cyanopiperazine, Ethyl chloroformate, Triethylamine, Hydrochloric acid, Sodium hydroxide, Sodium carbonate, Methanol, Acetone, Ethyl acetate
Reaction
Step 1: Synthesis of 2-cyanopiperazine-1,4-dicarboxylic acid, - Dissolve 2-cyanopiperazine (10 g) in hydrochloric acid (100 mL) and heat at reflux for 6 hours., - Cool the reaction mixture to room temperature and slowly add sodium hydroxide (10 g) until the pH reaches 8., - Extract the product with ethyl acetate (3 x 50 mL) and dry the organic layer over sodium sulfate., - Concentrate the solution under reduced pressure to yield the crude product., - Dissolve the crude product in methanol (50 mL) and add sodium carbonate (5 g) to the solution., - Heat the solution at reflux for 2 hours and then cool to room temperature., - Filter the product and wash with methanol (2 x 25 mL) to yield the pure product (7.5 g, 75%)., Step 2: Synthesis of (S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, - Dissolve 2-cyanopiperazine-1,4-dicarboxylic acid (5 g) in methanol (50 mL) and add triethylamine (6.5 g) and ethyl chloroformate (5.5 g) to the solution., - Stir the reaction mixture at room temperature for 30 minutes., - Add di-tert-butyl malonate (7.2 g) and a chiral auxiliary (e.g. (S)-(-)-1-phenylethylamine, 0.5 g) to the solution., - Heat the solution at reflux for 18 hours and then cool to room temperature., - Dilute the solution with acetone (50 mL) and filter the product., - Wash the product with acetone (2 x 25 mL) and dry under vacuum to yield the pure product (8.5 g, 70%).
Mécanisme D'action
The mechanism of action of Boc-L-2 is not well understood. However, it is believed that Boc-L-2 acts as an inhibitor of various enzymes, including proteases and kinases. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
Boc-L-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and thrombin. Boc-L-2 has also been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, Boc-L-2 has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-L-2 has several advantages for lab experiments. It is readily available and can be synthesized in high purity. It is also stable under various reaction conditions and can be easily handled. However, Boc-L-2 has some limitations for lab experiments. It is relatively expensive compared to other building blocks, and its synthesis requires the use of hazardous reagents such as di-tert-butyl dicarbonate and DCC.
Orientations Futures
There are several future directions for the use of Boc-L-2 in scientific research. One direction is the synthesis of novel protease inhibitors and anticancer drugs using Boc-L-2 as a building block. Another direction is the use of Boc-L-2 in the synthesis of peptidomimetics for drug discovery and development. Additionally, the development of new synthetic methods for Boc-L-2 and its derivatives can lead to the discovery of new biologically active compounds.
Applications De Recherche Scientifique
Boc-L-2 is extensively used in scientific research as a building block in the synthesis of various biologically active compounds. It is widely used in the synthesis of protease inhibitors, antimicrobial agents, and anticancer drugs. Boc-L-2 is also used in the synthesis of peptides and peptidomimetics, which are widely used in drug discovery and development.
Propriétés
IUPAC Name |
ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCMLBJAMFZEZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C#N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705389 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
CAS RN |
1242267-80-6 | |
| Record name | Di-tert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



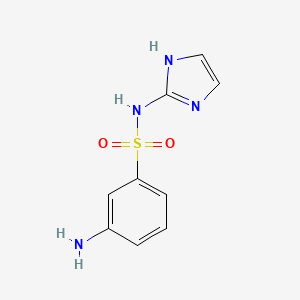
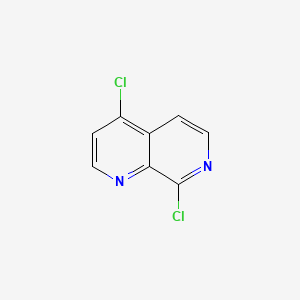
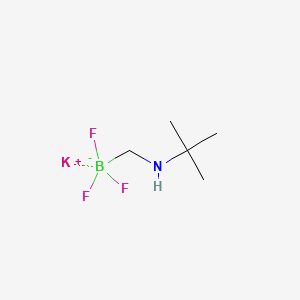
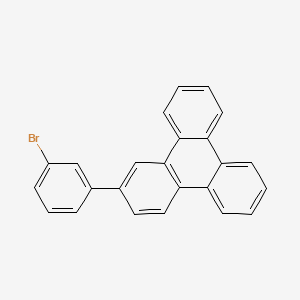
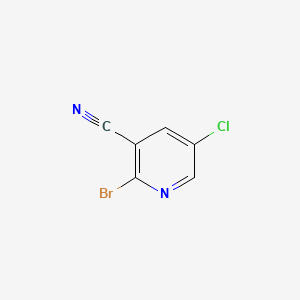
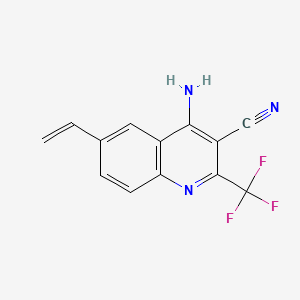
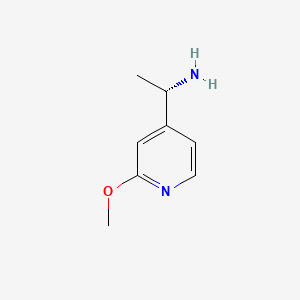
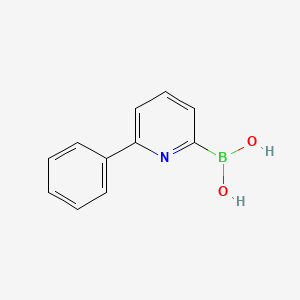
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)
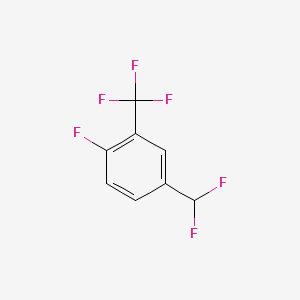
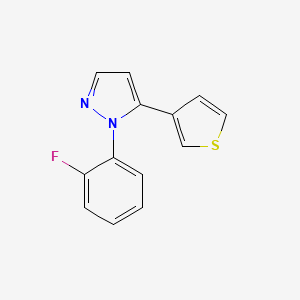
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
